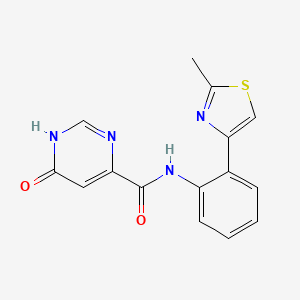
6-hydroxy-N-(2-(2-methylthiazol-4-yl)phenyl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-hydroxy-N-(2-(2-methylthiazol-4-yl)phenyl)pyrimidine-4-carboxamide, also known as PTC-209, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential anti-cancer drug.
Scientific Research Applications
Synthesis and Biological Activities
- Anticancer and Anti-Inflammatory Properties : Novel pyrazolopyrimidines derivatives have been synthesized, demonstrating significant cytotoxic and 5-lipoxygenase inhibition activities, indicating potential as anticancer and anti-inflammatory agents (Rahmouni et al., 2016).
- Antimicrobial Activity : Compounds within the same family have shown promising antimicrobial properties, with some derivatives being more active than reference drugs against strains of Proteus vulgaris and Pseudomonas aeruginosa (Kolisnyk et al., 2015).
Chemical Synthesis and Modification
- Regioselective Synthesis : Research has focused on the regioselective synthesis of pyrazolo[1,5-a]pyrimidine-3-carboxamides, highlighting the versatility and potential for further chemical modifications of similar compounds (Drev et al., 2014).
- Synthesis for Analgesic and Anti-inflammatory Agents : Novel compounds have been synthesized from related chemical structures, targeting the development of analgesic and anti-inflammatory medications (Abu‐Hashem et al., 2020).
Mechanism of Action Studies
- Enzyme Inhibition for Therapeutic Applications : Investigations have been carried out on the enzyme inhibition capabilities of related compounds, which could inform the development of new therapeutic agents targeting specific biological pathways (Paz et al., 2012).
Supramolecular Chemistry
- Hydrogen-bonded Supramolecular Assemblies : Research into novel pyrimidine derivatives has explored their potential in forming hydrogen-bonded supramolecular assemblies, indicating applications in material science and nanotechnology (Fonari et al., 2004).
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds .
Mode of Action
Thiazole derivatives are known to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Pathways
Thiazole derivatives are known to interact with a variety of targets, inducing various biological effects .
Pharmacokinetics
Thiazole derivatives are known to have diverse solubility properties, which can influence their bioavailability .
Result of Action
Thiazole derivatives are known to exhibit a wide range of biological activities, which suggests that they may have diverse molecular and cellular effects .
Action Environment
The physico-chemical properties of thiazole derivatives, such as their solubility, can be influenced by environmental factors .
properties
IUPAC Name |
N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-6-oxo-1H-pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2S/c1-9-18-13(7-22-9)10-4-2-3-5-11(10)19-15(21)12-6-14(20)17-8-16-12/h2-8H,1H3,(H,19,21)(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XERANRNHHBELTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C3=CC(=O)NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-2-[(3-chlorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2687542.png)

![4-cyano-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2687545.png)
![1-((1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate](/img/structure/B2687546.png)
![N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,4-dimethylbenzenesulfonamide](/img/structure/B2687547.png)
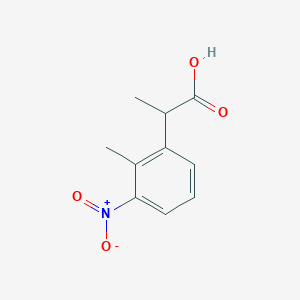
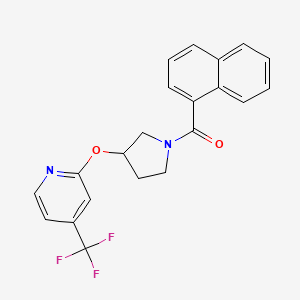
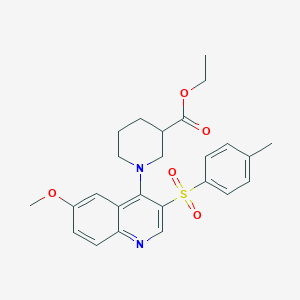
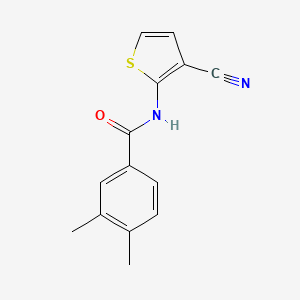
![2-[1-(1,2,3-benzothiadiazol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetic acid](/img/structure/B2687557.png)
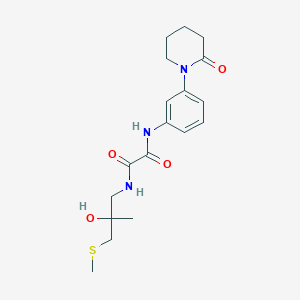
![1-((1-((3-chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2687560.png)

